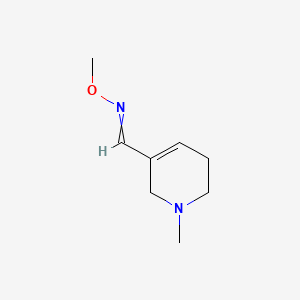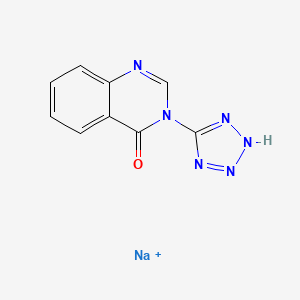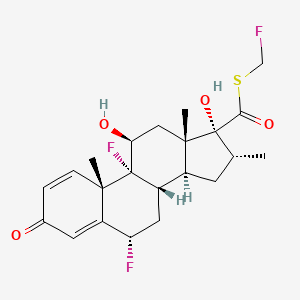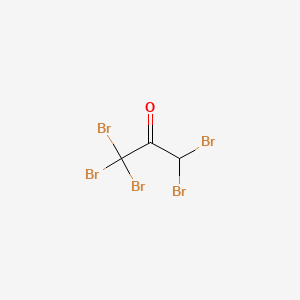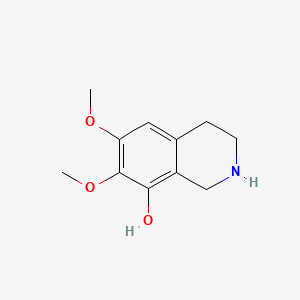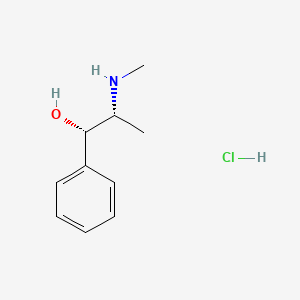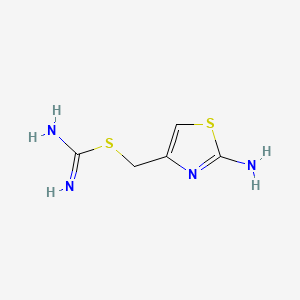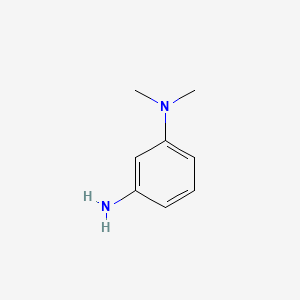
吡啶二酮
描述
Pyrithyldione, also known by trade names such as Benedorm , Didropyridine , and Presidon , was invented in 1949 as a psychoactive drug . Initially used as a hypnotic or sedative, it was considered less toxic than barbiturates. due to adverse effects, pyrithyldione is no longer in use today.
科学研究应用
吡啶二酮的应用涵盖多个领域:
医学: 历史上被用作镇静催眠药,但由于其副作用,其使用量下降。
化学: 研究其反应性和潜在衍生物。
生物学: 研究其对细胞过程的影响。
工业: 应用有限,但其合成和性质仍然令人关注。
作用机制
吡啶二酮发挥作用的精确机制尚不清楚。它可能涉及与中枢神经系统的神经递质系统或受体的相互作用。
生化分析
Biochemical Properties
Pyrithyldione plays a role in biochemical reactions by interacting with various enzymes and proteins. One of its notable interactions is with the enzyme cytochrome P450 2D6 (CYP2D6). Pyrithyldione acts as an inducer of CYP2D6, although it is not as potent as glutethimide. This induction increases the O-demethylation of codeine by approximately 20% . Additionally, Pyrithyldione’s interaction with gamma-aminobutyric acid (GABA) receptors contributes to its sedative effects .
Cellular Effects
Pyrithyldione affects various types of cells and cellular processes. It primarily influences the central nervous system by enhancing the activity of GABA receptors, leading to increased inhibitory neurotransmission. This results in sedative and hypnotic effects. Pyrithyldione also induces CYP2D6, which can alter the metabolism of other drugs processed by this enzyme . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its modulation of GABAergic activity and enzyme induction.
Molecular Mechanism
The molecular mechanism of Pyrithyldione involves its binding interactions with GABA receptors and CYP2D6. By binding to GABA receptors, Pyrithyldione enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory signaling in the central nervous system. This action is responsible for its sedative and hypnotic effects. Additionally, Pyrithyldione induces the expression of CYP2D6, which increases the enzyme’s activity and affects the metabolism of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrithyldione change over time due to its stability and degradation. Pyrithyldione is relatively stable under controlled conditions, but its long-term effects on cellular function have been observed. Studies have shown that prolonged exposure to Pyrithyldione can lead to agranulocytosis, a condition characterized by a severe reduction in white blood cells . This adverse effect highlights the importance of monitoring the compound’s stability and degradation over time.
Dosage Effects in Animal Models
The effects of Pyrithyldione vary with different dosages in animal models. At therapeutic doses, Pyrithyldione exhibits sedative and hypnotic effects without significant toxicity. At higher doses, the compound can cause adverse effects, including central nervous system depression and agranulocytosis . These findings underscore the importance of determining the appropriate dosage to minimize toxic effects while achieving the desired therapeutic outcomes.
Metabolic Pathways
Pyrithyldione is involved in metabolic pathways that include its interaction with CYP2D6. The induction of CYP2D6 by Pyrithyldione enhances the enzyme’s activity, leading to increased metabolism of substrates such as codeine . This interaction can affect metabolic flux and metabolite levels, influencing the pharmacokinetics of co-administered drugs.
Transport and Distribution
Pyrithyldione is transported and distributed within cells and tissues through various mechanisms. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in fatty tissues . Additionally, Pyrithyldione’s interaction with transporters and binding proteins can affect its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of Pyrithyldione is primarily within the central nervous system, where it interacts with GABA receptors. Its activity is influenced by its ability to cross the blood-brain barrier and accumulate in neural tissues. Pyrithyldione’s localization to specific compartments, such as synaptic membranes, enhances its interaction with GABA receptors and contributes to its sedative effects .
准备方法
合成路线: 吡啶二酮可以通过多种方法合成。 罗氏公司在1959年获得了其中一种显著改进的专利 。不幸的是,文献中缺乏详细的合成路线。
工业生产: 关于吡啶二酮大规模工业生产方法的信息有限。它主要用于制药目的。
化学反应分析
反应性: 吡啶二酮是一种环状化合物,具有吡啶环和两个羰基。它可以进行各种反应,包括:
氧化: 羰基可能发生氧化。
还原: 吡啶环或羰基发生还原。
取代: 吡啶氮上的取代反应。
其他转化: 开环反应或环化反应。
常用试剂和条件: 吡啶二酮反应的具体试剂和条件没有广泛记录。可能涉及标准有机化学试剂(例如,还原剂、氧化剂)。
主要产物: 吡啶二酮反应过程中形成的主要产物将取决于具体的反应条件。需要进一步的研究来全面探索这些产物。
相似化合物的比较
吡啶二酮的独特之处在于其结构——具有两个羰基的四氢吡啶。 类似化合物包括甲丙咪隆和格鲁替米特,它们也被用作镇静剂,但都存在安全问题 。
属性
IUPAC Name |
3,3-diethyl-1H-pyridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZASCBIBXNPDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C=CNC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045262 | |
| Record name | Pyrithyldione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-04-3 | |
| Record name | Pyrithyldione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrithyldione [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrithyldione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pyrithyldione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrithyldione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrithyldione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrithyldione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHYLDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AB20823CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



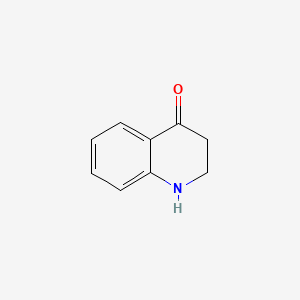
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)

